molecular formula C₂₂H₂₃NO₁₁ B1141121 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose CAS No. 79733-86-1

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

カタログ番号: B1141121
CAS番号: 79733-86-1
分子量: 477.42
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose typically involves the acetylation of 2-deoxy-2-N-phthalimido-D-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .

科学的研究の応用

Drug Delivery Systems

The unique structure of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose allows it to function as a potential carrier for drug delivery. Its ability to mimic natural sugars enables it to interact with glucose transporters (GLUTs), facilitating the targeted delivery of therapeutic agents to specific tissues, particularly in cancer treatment. Research has shown that modifications of glucose derivatives can enhance their affinity for GLUTs, thus improving the efficacy of drug delivery systems .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of carbohydrate-based compounds like this compound as delivery agents in BNCT. This therapy targets cancer cells using boron-containing compounds that selectively accumulate in tumor tissues. The carbohydrate moiety aids in the selective uptake of boron compounds by cancer cells via GLUTs, enhancing therapeutic outcomes .

Synthesis of Glycosyl Donors

This compound serves as a glycosyl donor in glycosylation reactions due to its protective groups that allow for selective reactions. The phthalimido group provides stability during synthesis while enabling further functionalization of the glucopyranose unit. This property is essential for developing complex carbohydrates and glycoconjugates used in various biochemical applications .

Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and antitumor properties. The modification at the 2-position with a phthalimido group enhances the interaction with biological targets compared to unmodified glucopyranose derivatives. Studies are ongoing to elucidate the mechanisms behind these activities and their potential therapeutic applications .

Case Study 1: Drug Delivery Enhancement

In a study published in Molecules, researchers synthesized various derivatives of D-glucose to assess their effectiveness as drug delivery agents targeting cancer cells. The study found that compounds similar to this compound exhibited improved GLUT affinity and cellular uptake compared to traditional drug carriers .

Case Study 2: BNCT Efficacy

A clinical trial investigated the use of carbohydrate-based boron compounds for BNCT in patients with head and neck cancers. The results indicated that patients receiving treatments with modified glucopyranose derivatives showed enhanced tumor localization of boron agents compared to those receiving standard treatments .

作用機序

類似化合物との比較

Similar Compounds

Uniqueness

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to its specific combination of acetyl and phthalimido groups, which provide both reactivity and stability. This makes it particularly useful in the synthesis of glycopeptide antibiotics and other complex molecules.

生物活性

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is a derivative of glucopyranose that has garnered interest in biochemical and pharmaceutical research due to its structural properties and biological activities. This compound is characterized by the presence of a phthalimido group at the C-2 position and multiple acetyl groups, which influence its interactions with biological systems.

The molecular formula of this compound is C22H23NO11C_{22}H_{23}NO_{11}, with a molecular weight of approximately 477.42 g/mol. It is typically presented as a crystalline powder with a melting point around 200°C .

Chemical Structure

The structure of the compound can be summarized as follows:

  • CAS Number : 10022-13-6
  • InChI Key : DUXJAHFLYZUOPT-ACMVSEJYSA-N
  • SMILES : CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

The biological activity of this compound primarily stems from its ability to mimic glucose. This compound acts as a competitive inhibitor in various metabolic pathways, particularly glycolysis. Upon entering cells via glucose transporters (GLUT1 and GLUT4), it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate (2-DG6P). This metabolite accumulates intracellularly and inhibits key enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and subsequent cell death .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit Tumor Growth : By disrupting glycolytic pathways in cancer cells, it effectively starves them of energy and inhibits proliferation.
  • Induce Apoptosis : The accumulation of 2-DG6P leads to increased production of reactive oxygen species (ROS), which can trigger apoptotic pathways .

In vitro studies have indicated that this compound can sensitize cancer cells to other therapeutic agents by enhancing their cytotoxic effects through metabolic interference .

Study on Glioblastoma Cells

A notable study investigated the effects of this compound on glioblastoma cells. The results showed that treatment with this compound led to:

  • Reduced Cell Viability : A significant decrease in cell viability was observed compared to untreated controls.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, indicating disrupted cell cycle progression.
TreatmentCell Viability (%)G0/G1 Phase Arrest (%)
Control10030
2-DG4570

This data underscores the potential utility of this compound in targeting aggressive cancer types where traditional therapies may fail.

Synergistic Effects with Chemotherapeutics

Another study explored the synergistic effects of combining this compound with standard chemotherapeutics. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy approaches.

Q & A

Q. What are the standard synthetic routes for preparing 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose, and how do reaction conditions influence yield and purity?

Classification: Basic
Answer:
The synthesis typically involves sequential protection of hydroxyl groups and introduction of the phthalimido moiety. Key steps include:

  • Acetylation : Reaction of glucose derivatives with acetylating agents (e.g., acetic anhydride) to protect hydroxyl groups. For example, 2,3,4,6-tetra-O-acetyl-D-glucopyranose can be synthesized via acetyl bromide or 1,2,3,4,6-penta-O-acetyl-D-glucose intermediates .
  • Phthalimido introduction : Substitution at the 2-position using phthalic anhydride under controlled conditions. Solvents like dichloromethane or ethyl acetate, and catalysts such as DMAP, are critical for regioselectivity and minimizing side reactions .
    Yield optimization requires precise temperature control (e.g., 0–25°C) and anhydrous conditions to prevent premature deprotection. Purity is validated via NMR (monitoring acetyl/phthalimido signals) and HPLC .

Q. How do the acetyl and phthalimido groups in this compound facilitate controlled glycosylation in oligosaccharide synthesis?

Classification: Basic
Answer:

  • Acetyl groups : Protect hydroxyls from undesired reactivity during glycosylation, enabling selective deprotection (e.g., via Zemplén conditions) for subsequent coupling steps. This ensures regiochemical control in oligosaccharide assembly .
  • Phthalimido group : Acts as a non-participating protecting group at C-2, directing β-stereoselectivity during glycosidic bond formation. Its steric bulk also prevents axial attack, favoring equatorial glycoside products .
    These groups collectively enable iterative synthesis of complex glycans with defined linkages .

Q. What strategies are employed to resolve contradictions in regioselectivity outcomes when using this compound as a glycosyl donor under different catalytic conditions?

Classification: Advanced
Answer:
Contradictions arise from solvent polarity, promoter choice (e.g., NIS/TfOH vs. AgOTf), and temperature. Strategies include:

  • Promoter screening : NIS/TfOH favors β-selectivity in polar solvents (e.g., CH₃CN), while AgOTf may alter stereoelectronic effects in non-polar solvents .
  • Preactivation protocols : Pre-activating the donor with TMSOTf reduces competing pathways, improving reproducibility .
  • Real-time monitoring : TLC and ¹H-NMR track reaction progress to identify intermediates causing regiochemical drift .

Q. How does the stereoelectronic environment of the phthalimido group influence glycosyltransferase substrate specificity in enzymatic assays?

Classification: Advanced
Answer:
The phthalimido group’s planar, electron-withdrawing structure mimics natural N-acetylglucosamine (GlcNAc) substrates, allowing it to act as a transition-state analog. Key effects include:

  • Steric hindrance : Limits enzyme access to the anomeric center, probing active-site topology .
  • Electronic effects : Alters charge distribution at C-2, affecting hydrogen-bonding interactions with catalytic residues. This is used to map substrate specificity of enzymes like β-1,3-glucuronyltransferases .
    Mechanistic studies combine kinetic assays (Km, Vmax) with molecular docking to validate interactions .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound post-synthesis?

Classification: Basic
Answer:

  • NMR spectroscopy : ¹H/¹³C-NMR identifies acetyl (δ 1.8–2.2 ppm) and phthalimido (δ 7.6–7.8 ppm) groups, while HSQC confirms anomeric configuration .
  • Mass spectrometry (HRMS) : High-resolution MS verifies molecular weight and detects fragmentation pathways (e.g., loss of acetoxyl radicals) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) quantifies purity (>95% for synthetic applications) .

Q. What mechanistic insights have been gained from studying the fragmentation pathways of this compound under high-resolution mass spectrometry?

Classification: Advanced
Answer:
HRMS reveals three primary fragmentation routes:

C-1 acetoxyl radical loss : Generates a glycosyl cation (m/z 346), critical for understanding stability during storage .

1-Acetyl group elimination : Forms an acyclic ion (m/z 346), indicating susceptibility to thermal degradation .

C-6 fragment + acetic acid loss : Produces m/z 241, linked to 3-acetate group reactivity .
These pathways inform handling protocols (e.g., avoiding high temperatures) and guide derivatization strategies to enhance stability .

Q. What are the solubility properties and storage recommendations for maintaining the stability of this glycosylation reagent?

Classification: Basic
Answer:

  • Solubility : Highly soluble in acetone, chloroform, and dichloromethane (>50 mg/mL), facilitating use in glycosylation reactions .
  • Storage : Store at 4°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of acetyl groups. Lyophilized samples remain stable for >12 months .

Q. How can selective deprotection of acetyl groups be achieved in complex oligosaccharide syntheses using derivatives of this compound?

Classification: Advanced
Answer:

  • Zemplén deacetylation : Treatment with NaOMe/MeOH selectively removes acetyl groups while retaining phthalimido protection .
  • Enzymatic deprotection : Lipases (e.g., Candida antarctica) selectively hydrolyze 6-O-acetyl groups in aqueous/organic biphasic systems .
    Post-deprotection, intermediates are characterized by MALDI-TOF MS to confirm regiochemical fidelity .

Q. What role does this compound play in the synthesis of glycoconjugates for studying carbohydrate-protein interactions?

Classification: Basic
Answer:
It serves as a key building block for:

  • Glycan arrays : Immobilized oligosaccharides derived from this donor probe lectin binding specificities .
  • Glycoconjugates : Conjugation to proteins/lipids via click chemistry enables studies on immune response modulation (e.g., vaccine development) .
    Applications rely on its ability to introduce defined GlcNAc motifs critical for molecular recognition .

Q. What are the challenges in achieving β-selectivity during glycosylation reactions with this donor, and how have recent methodologies addressed these issues?

Classification: Advanced
Answer:
Challenges : Competing α/β pathways due to solvent-assisted ionization or poor leaving-group activation.
Solutions :

  • Preactivation with TMSOTf : Stabilizes oxocarbenium intermediates, favoring β-attack .
  • Solvent engineering : CH₃CN enhances β-selectivity via nitrile participation in transition states .
  • Anchimeric assistance : Introducing participating groups (e.g., benzoyl) at C-6 directs β-configuration .
    These advances achieve >90% β-selectivity in model systems .

特性

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJAHFLYZUOPT-SWHXLWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。